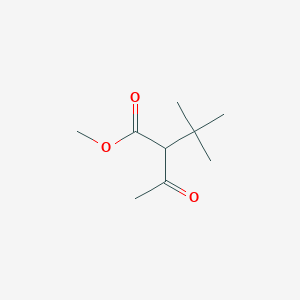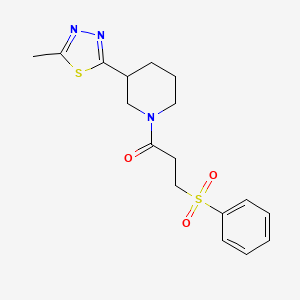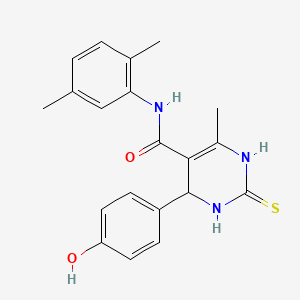
4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 554423-28-8 . It has a molecular weight of 268.38 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The Inchi Code for “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is 1S/C13H20N2O2S/c1-10-7-11 (2)9-15 (8-10)18 (16,17)13-5-3-12 (14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is between 157-158 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Structure and Biological Evaluation
"4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline" is a compound that belongs to a class of chemicals with potential for various scientific research applications. This compound shares structural similarities with known bioactive molecules, which suggests its potential for repurposing in various therapeutic areas. For instance, chloroquine derivatives, characterized by their quinoline scaffold, have been explored for their antimalarial effects and potential repurposing for infectious and noninfectious diseases due to their biochemical properties (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, tetrahydroisoquinolines, with structural motifs related to quinoline derivatives, have been investigated for therapeutic activities against cancer, malaria, and other diseases (Singh & Shah, 2017).
Anticancer Applications
Compounds with quinoline and isoquinoline structures have shown promise in cancer research. For example, the study of serotonin 5-HT(6) receptor ligands, including compounds with quinoline systems, has suggested their potential role in cognition enhancement and possibly in cancer therapy (Russell & Dias, 2002). The antioxidant properties of certain quinoline derivatives have also been noted for their potential in preventing oxidative stress, a factor in cancer development (de Koning, 2002).
Antimicrobial and Antiviral Research
Chlorogenic acid, structurally related to quinoline derivatives through its polyphenolic nature, demonstrates broad biological activities including antimicrobial and antiviral effects, which highlight the potential of structurally related compounds in infectious disease research (Naveed et al., 2018).
Organic Optoelectronics and OLED Applications
The structure of "this compound" suggests potential applications beyond therapeutics. For instance, BODIPY-based materials, which include quinoline derivatives, have been utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices, indicating the possible utility of this compound in developing new materials for technology applications (Squeo & Pasini, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-16-6-8-19(9-7-16)32(28,29)24-13-26-21-12-23(31-5)22(30-4)11-20(21)25(24)27-14-17(2)10-18(3)15-27/h6-9,11-13,17-18H,10,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVPZLZUYHEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)



![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)
![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)

![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)




